molecular formula C6H2Br2ClNO2 B3032499 1,3-Dibromo-2-chloro-5-nitrobenzene CAS No. 20098-47-9

1,3-Dibromo-2-chloro-5-nitrobenzene

Cat. No.: B3032499
CAS No.: 20098-47-9
M. Wt: 315.34
InChI Key: BAHAFZIGAXKLGK-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-chloro-5-nitrobenzene is an organic compound with the molecular formula C6H2Br2ClNO2. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are replaced by bromine atoms, the hydrogen atom at position 2 is replaced by a chlorine atom, and the hydrogen atom at position 5 is replaced by a nitro group. This compound is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-chloro-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzene derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-chloro-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dibromo-2-chloro-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-chloro-5-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The bromine and chlorine atoms can also participate in substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

1,3-Dibromo-2-chloro-5-nitrobenzene can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups.

Properties

IUPAC Name

1,3-dibromo-2-chloro-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHAFZIGAXKLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293386
Record name 1,3-Dibromo-2-chloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20098-47-9
Record name 1,3-Dibromo-2-chloro-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20098-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2-chloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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